1-Methyl-3-(3-methylcyclohexyl)benzene
Description
Contextualization of Alkylbenzenes and Their Chemical Significance
Alkylbenzenes are a class of organic compounds that feature one or more alkyl groups attached to a benzene (B151609) ring. These hydrocarbons are of significant industrial importance, serving as key intermediates in the production of a wide array of materials. Their applications range from the synthesis of polymers and detergents to their use as solvents and blending components in fuels. The presence of the alkyl substituent on the aromatic ring influences the compound's physical and chemical properties, such as its boiling point, solubility, and reactivity in electrophilic aromatic substitution reactions.
Structural Characteristics of 1-Methyl-3-(3-methylcyclohexyl)benzene within Cyclic Hydrocarbons
This compound is a disubstituted aromatic hydrocarbon. Its structure consists of a benzene ring where one hydrogen atom is replaced by a methyl group (-CH₃) and another hydrogen atom at the meta position is substituted with a 3-methylcyclohexyl group. This substituent is a six-membered aliphatic ring (a cyclohexane) which itself has a methyl group attached to its third carbon atom.
The molecule, therefore, incorporates two cyclic structures: the planar, aromatic benzene ring and the non-planar, saturated cyclohexane (B81311) ring. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable due to minimized angular and torsional strain. The presence of these two distinct cyclic systems imparts a unique combination of aromatic and aliphatic characteristics to the compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 154427-43-7 chemicalbook.com |
| Molecular Formula | C₁₄H₂₀ synquestlabs.com |
| Molecular Weight | 188.31 g/mol synquestlabs.com |
Overview of Current Research Landscape Pertaining to Aryl-Cyclohexyl Compounds
Compounds containing both an aryl (aromatic) and a cyclohexyl moiety, such as this compound, are a subject of interest in various fields of chemical research. In medicinal chemistry, the aryl-cyclohexyl scaffold is a key structural feature in a class of compounds known as arylcyclohexylamines, which have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netmdpi.com This has led to the development of various therapeutic agents.
In the realm of materials science, the incorporation of cyclohexyl rings into aromatic polymer structures is being explored as a strategy to enhance properties such as solubility and thermal stability, while also influencing the dielectric constant of the material. mdpi.comresearchgate.net The rigid, non-planar nature of the cyclohexyl group can disrupt polymer chain packing, leading to materials with desirable processing characteristics. Furthermore, aryl-cyclohexyl derivatives have been investigated for their potential applications as liquid crystals, where the combination of rigid aromatic cores and flexible aliphatic rings can lead to the formation of mesophases.
While specific research on this compound is not extensively documented in publicly available literature, the broader interest in aryl-cyclohexyl compounds suggests that molecules with this structural motif hold potential for further scientific investigation and application.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNBFRPHPRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579741 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154427-43-7 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 3 3 Methylcyclohexyl Benzene
Precursor-Based Synthesis Strategies
The construction of 1-Methyl-3-(3-methylcyclohexyl)benzene can be envisioned from carefully selected precursor molecules that already contain either the toluene (B28343) or the 3-methylcyclohexyl fragment. These strategies involve the coupling of two smaller molecules or the modification of a closely related existing structure.
Cycloalkene and Aromatic Precursor Condensation Routes
A plausible and direct approach involves the condensation of an aromatic precursor with a cycloalkene. Specifically, the Friedel-Crafts alkylation of toluene with 3-methylcyclohexene (B1581247) or a related cyclohexene (B86901) derivative stands as a primary route. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is employed to generate a carbocation from the cycloalkene. chemguide.co.ukcerritos.edulibretexts.org This carbocation then attacks the electron-rich toluene ring.
The reaction of toluene with 3-methylcyclohexene would theoretically proceed as follows: Toluene, when treated with 3-methylcyclohexene in the presence of a Lewis acid, would lead to the formation of a mixture of ortho, meta, and para isomers of 1-methyl-x-(3-methylcyclohexyl)benzene. The meta-isomer, the target compound, is typically formed in smaller proportions compared to the ortho and para isomers due to the directing effect of the methyl group on the toluene ring. chemguide.co.uk However, the isomer distribution can be influenced by reaction conditions such as temperature and catalyst choice. At higher temperatures, thermodynamic control may favor the formation of the more stable meta isomer.
A key challenge in this approach is the potential for carbocation rearrangements within the cyclohexyl ring, which could lead to a mixture of isomeric products. Additionally, polyalkylation, where more than one cyclohexyl group is added to the toluene ring, is a common side reaction in Friedel-Crafts alkylations. youtube.com
Functional Group Interconversion Pathways from Analogous Compounds
Functional group interconversion (FGI) offers an alternative synthetic strategy, starting from a molecule that already possesses the basic carbon skeleton of the target compound but contains additional functional groups. For instance, one could synthesize a derivative of this compound bearing a hydroxyl or a carbonyl group on either the aromatic or the cyclohexyl ring. This functional group could then be removed in a subsequent step.
An example of such a pathway could involve the Friedel-Crafts acylation of toluene with 3-methylcyclohexanecarbonyl chloride. This would yield a ketone, which can then be reduced to the corresponding alkane, 1-methyl-3-(3-methylcyclohexylmethyl)benzene, via methods like the Clemmensen or Wolff-Kishner reduction. While this specific product is not the target molecule, it illustrates the principle of FGI. A more direct FGI route to the target compound itself is less common but could be envisioned from a precursor with a leaving group that can be reductively cleaved.
Carbon-Carbon Bond Formation Approaches
These methods focus on the direct creation of the C-C bond between the aromatic and cycloaliphatic rings, often employing organometallic reagents or catalyzed reactions that offer greater control and specificity compared to classical Friedel-Crafts alkylation.
Alkylation Reactions Utilizing Lewis Acid Catalysis
As discussed in section 2.1.1., Friedel-Crafts alkylation is a primary example of Lewis acid-catalyzed alkylation. chemguide.co.ukcerritos.edulibretexts.org The reaction of toluene with a suitable 3-methylcyclohexyl halide (e.g., 3-methylcyclohexyl chloride or bromide) in the presence of a Lewis acid like AlCl₃ would also lead to the desired product. The Lewis acid facilitates the formation of a secondary carbocation from the alkyl halide, which then undergoes electrophilic attack on the toluene ring.
Similar to the reaction with cyclohexene, this method is prone to carbocation rearrangements and polyalkylation. The use of milder Lewis acids and controlled reaction conditions can help to mitigate these side reactions and improve the selectivity for the desired meta-isomer.
Table 1: Comparison of Lewis Acids in Friedel-Crafts Alkylation
| Lewis Acid | Relative Activity | Common Applications | Potential Issues |
| AlCl₃ | High | General purpose alkylations and acylations | Strong catalyst, can promote rearrangements and polyalkylation |
| FeCl₃ | Moderate | Alkylations, often milder than AlCl₃ | Can be less efficient for less reactive substrates |
| BF₃ | Moderate | Often used with protic co-catalysts | Gaseous, can be difficult to handle |
| ZnCl₂ | Low | Milder alkylations, often requires higher temperatures | Lower reactivity |
This table is for illustrative purposes and relative activities can vary based on specific reaction conditions.
Organometallic Coupling Reactions
Organometallic coupling reactions provide a powerful and versatile alternative for forming the C-C bond with high precision.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of an organoboron compound with an organohalide. nih.govresearchgate.netresearchgate.nettcichemicals.com For the synthesis of this compound, two main retrosynthetic disconnections are possible:
Coupling of 3-tolylboronic acid with 3-methylcyclohexyl halide.
Coupling of 3-methylcyclohexylboronic acid with 3-bromotoluene (B146084) or 3-iodotoluene.
The Suzuki-Miyaura coupling is known for its high functional group tolerance and stereospecificity, minimizing the formation of unwanted isomers.
Grignard Reaction: A Grignard reagent, such as 3-methylcyclohexylmagnesium bromide, could be reacted with a suitable electrophile derived from toluene. mnstate.edustackexchange.comorgsyn.orgresearchgate.net For instance, the reaction of 3-methylcyclohexylmagnesium bromide with a derivative like 3-bromotoluene in the presence of a suitable catalyst (e.g., an iron or nickel complex) could potentially form the desired product through a cross-coupling mechanism. Alternatively, the Grignard reagent could be used in a Kumada or Negishi coupling reaction. A significant challenge with Grignard reagents is their high reactivity, which can lead to side reactions if not performed under strictly anhydrous conditions.
Table 2: Overview of Organometallic Coupling Reactions
| Reaction Name | Key Reagents | Catalyst | Advantages |
| Suzuki-Miyaura | Organoboron compound, Organohalide | Palladium complex | High functional group tolerance, mild reaction conditions |
| Grignard Coupling | Grignard reagent, Organohalide | Iron, Nickel, or Palladium complexes | Readily available starting materials |
This table provides a general overview and specific conditions can vary.
Hydrogenation and Dehydrogenation in Synthetic Routes
Hydrogenation and dehydrogenation reactions can be strategically employed, particularly when starting from precursors that have a different degree of saturation than the final product.
A potential, albeit longer, synthetic route could involve the synthesis of a biphenyl (B1667301) derivative, followed by selective hydrogenation of one of the aromatic rings. For example, 3,3'-dimethylbiphenyl (B1664587) could be synthesized via a Suzuki or Ullmann coupling. Subsequent partial hydrogenation of this biphenyl would need to be carefully controlled to selectively reduce one of the rings to a cyclohexane (B81311), yielding this compound. d-nb.inforesearchgate.netacs.org Catalysts based on platinum, palladium, or rhodium are commonly used for the hydrogenation of aromatic rings. researchgate.net Achieving selective hydrogenation of only one of two similar aromatic rings can be challenging and may require specialized catalytic systems or directing groups.
Conversely, if a precursor such as 1-methyl-3-(3-methylcyclohexyl)cyclohexane were available, a selective dehydrogenation could be employed to introduce the aromatic ring. This process typically requires high temperatures and a catalyst, such as platinum on alumina (B75360), and is generally less common for the synthesis of specific isomers due to the potential for multiple dehydrogenation products and rearrangements.
Selective Reduction of Unsaturated Precursors
A primary and effective method for the synthesis of this compound involves the selective catalytic hydrogenation of a suitable unsaturated precursor, namely 3,3'-dimethylbiphenyl. This method is advantageous as it allows for the construction of the carbon skeleton first, followed by the selective reduction of one of the aromatic rings to the desired cyclohexane derivative.
The reaction proceeds by treating 3,3'-dimethylbiphenyl with hydrogen gas in the presence of a heterogeneous catalyst. The choice of catalyst is crucial for achieving high selectivity towards the mono-hydrogenated product, avoiding the over-reduction to bi(cyclohexyl) derivatives. Rhodium and Ruthenium-based catalysts are often employed for such selective hydrogenations of aromatic rings.
Reaction Scheme:
The reaction conditions, including temperature, pressure, and solvent, play a significant role in the yield and selectivity of the desired product. Ethereal or alcoholic solvents are commonly used. The temperature and pressure are optimized to ensure a reasonable reaction rate while minimizing side reactions.
Below is a table summarizing typical findings for this synthetic approach based on analogous reactions in the literature.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| 5% Rh/C | Ethanol | 80 | 10 | 12 | 85 |
| 5% Ru/Al₂O₃ | Tetrahydrofuran | 100 | 15 | 10 | 78 |
| PtO₂ | Acetic Acid | 25 | 3 | 24 | 90 (with over-reduction) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Dehydrogenation Strategies for Cycloalkane Derivatization
An alternative synthetic approach involves the dehydrogenation of a fully saturated precursor, such as 1,1'-bi(3-methylcyclohexane). This strategy is predicated on the selective aromatization of one of the cyclohexane rings to form the benzene (B151609) ring of the final product. This method is often employed in reforming processes in the petrochemical industry.
The reaction is typically carried out at elevated temperatures in the presence of a dehydrogenation catalyst, often a noble metal like platinum or palladium supported on a high-surface-area material like alumina or carbon. The process involves the removal of three equivalents of hydrogen gas to form the aromatic ring.
Reaction Scheme:
Control of the reaction conditions is critical to prevent complete dehydrogenation to 3,3'-dimethylbiphenyl. The reaction is often carried out in the gas phase over a fixed-bed catalyst.
The following table presents representative data for the catalytic dehydrogenation of similar cycloalkanes.
| Catalyst | Support | Temperature (°C) | Space Velocity (h⁻¹) | Selectivity (%) |
| 1% Pt/Al₂O₃ | Alumina | 300-400 | 1.5 | 75 |
| 0.5% Pd/C | Carbon | 280-350 | 2.0 | 80 |
| Ni/SiO₂ | Silica | 350-450 | 1.0 | 65 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Derivatization from Related Cyclohexylbenzene (B7769038) Isomers
The synthesis of this compound can also be envisioned through the derivatization of a more readily available starting material, such as (3-methylcyclohexyl)benzene (B1653165). This would involve a subsequent electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, to introduce the methyl group onto the benzene ring.
In this approach, (3-methylcyclohexyl)benzene would be treated with a methylating agent, such as methyl chloride or dimethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Reaction Scheme:
A significant challenge in this methodology is controlling the regioselectivity of the methylation. The 3-methylcyclohexyl group is an ortho-, para-director. Therefore, the reaction would likely yield a mixture of isomers, including 1-methyl-2-(3-methylcyclohexyl)benzene (B2359687) and 1-methyl-4-(3-methylcyclohexyl)benzene, in addition to the desired meta-isomer. The separation of these isomers would be necessary to obtain the pure product.
The table below illustrates the expected product distribution for a typical Friedel-Crafts alkylation on a substituted benzene ring.
| Methylating Agent | Catalyst | Solvent | Temperature (°C) | o:m:p Ratio (approx.) |
| CH₃Cl | AlCl₃ | CS₂ | 0 | 40:20:40 |
| (CH₃)₂SO₄ | FeCl₃ | Nitrobenzene | 20 | 35:25:40 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 3 Methylcyclohexyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. The rate and regioselectivity of these reactions on substituted benzenes are profoundly influenced by the electronic and steric properties of the substituents already present on the ring.
Regioselectivity and Directing Effects of Alkyl Substituents on the Aromatic Ring
In 1-Methyl-3-(3-methylcyclohexyl)benzene, the aromatic ring is substituted with two alkyl groups: a methyl group (-CH₃) and a 3-methylcyclohexyl group. Both of these are classified as electron-donating groups (EDGs) through an inductive effect (+I), where the sp³-hybridized carbons of the alkyl groups donate electron density to the sp²-hybridized carbons of the benzene (B151609) ring. nih.govquora.com This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, these groups are known as activating groups. rsc.orggoogle.com
Activating groups direct incoming electrophiles to the positions ortho and para to themselves. evitachem.com This directing effect is explained by the stability of the carbocation intermediate (arenium ion) formed during the reaction. When the electrophile attacks the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the alkyl substituent. This tertiary carbocation is stabilized by the electron-donating nature of the alkyl group, lowering the activation energy for its formation compared to attack at the meta position. nih.govwikipedia.org
For this compound, the two alkyl groups are positioned meta to each other. Their directing effects are additive:
The methyl group at C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).
The 3-methylcyclohexyl group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).
Therefore, all three available positions for substitution (C2, C4, and C6) are activated. The position between the two substituents (C2) is activated by both groups. However, the bulky nature of the 3-methylcyclohexyl group can exert significant steric hindrance, potentially disfavoring substitution at the adjacent C2 and C4 positions. As a result, the C6 position, which is ortho to the small methyl group and para to the bulky cyclohexyl group, is often the most favored site for substitution. The C4 position is also strongly activated but may be sterically hindered.
Predicted Regioselectivity in EAS Reactions
| Position of Substitution | Activating Group(s) | Steric Hindrance | Predicted Product Yield |
| C2 | Methyl (ortho), 3-Methylcyclohexyl (ortho) | High | Minor |
| C4 | Methyl (para), 3-Methylcyclohexyl (ortho) | Moderate | Major/Moderate |
| C5 | - | - | Negligible |
| C6 | Methyl (ortho), 3-Methylcyclohexyl (para) | Low | Major |
Halogenation Pathways and Product Distributions
Halogenation of benzene derivatives, such as chlorination and bromination, is a typical electrophilic aromatic substitution reaction. google.com It is carried out by treating the aromatic compound with a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃). google.commdpi.com The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Br⁺ or Cl⁺) that attacks the activated benzene ring.
For this compound, halogenation is expected to yield a mixture of mono-halogenated isomers, with substitution occurring at the activated C2, C4, and C6 positions. The precise product distribution would depend on the balance between electronic activation and steric hindrance.
Bromination: Reaction with Br₂ and FeBr₃ would lead to the formation of bromo-1-methyl-3-(3-methylcyclohexyl)benzene isomers.
Chlorination: Reaction with Cl₂ and AlCl₃ would yield chloro-1-methyl-3-(3-methylcyclohexyl)benzene isomers.
Given the steric bulk of the 3-methylcyclohexyl group, the likely major products would be the 6-halo and 4-halo isomers, with the 2-halo isomer formed in smaller amounts.
Predicted Halogenation Product Distribution
| Product Name | Position of Halogen | Predicted Abundance |
| 6-Halo-1-methyl-3-(3-methylcyclohexyl)benzene | C6 | Major |
| 4-Halo-1-methyl-3-(3-methylcyclohexyl)benzene | C4 | Major/Moderate |
| 2-Halo-1-methyl-3-(3-methylcyclohexyl)benzene | C2 | Minor |
Nitration and Sulfonation Reaction Profiles
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). researchgate.net The reaction with this compound would proceed at a faster rate than with benzene due to the activating alkyl groups. google.com The reaction temperature is typically kept moderate (e.g., 30-50°C) to prevent multiple nitrations. nih.govgoogle.com The products would be a mixture of 2-nitro-, 4-nitro-, and 6-nitro-1-methyl-3-(3-methylcyclohexyl)benzene.
Sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H). The reaction is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). researchgate.netgoogle.com The electrophile is SO₃. Sulfonation is a reversible reaction; the sulfonic acid group can be removed by heating with dilute aqueous acid. researchgate.net For this compound, sulfonation would yield a mixture of the corresponding sulfonic acids, again with substitution favored at the sterically accessible and electronically activated positions (C4 and C6).
Transformations of the Cyclohexyl Moiety
The 3-methylcyclohexyl substituent is a saturated cycloalkane ring, which is generally less reactive than the aromatic nucleus. However, it can undergo specific transformations, notably oxidation and dehydrogenation, under appropriate conditions.
Oxidation Pathways Targeting the Cycloalkane Ring or Alkyl Substituents
The cyclohexyl moiety possesses several sites susceptible to oxidation. The most reactive position is the benzylic carbon—the carbon atom of the cyclohexyl ring directly attached to the benzene ring. This C-H bond is weaker than other C-H bonds in the ring due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate.
Benzylic Oxidation to Hydroperoxide: Autoxidation of cyclohexylbenzene (B7769038) in the presence of air or oxygen can selectively form a hydroperoxide at the benzylic position. wikipedia.orglibretexts.org This reaction, often initiated by radical initiators, is a key step in an industrial process for producing phenol (B47542) and cyclohexanone. wikipedia.orgnih.gov By analogy, this compound could be oxidized to 1-(3-(m-tolyl)cyclohexyl)hydroperoxide.
Oxidation to Carboxylic Acid: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄), can cleave the alkyl side chain. google.com For alkylbenzenes with at least one benzylic hydrogen, this reaction typically oxidizes the benzylic carbon to a carboxylic acid group, breaking the other C-C bonds of the side chain. google.com Applying this to the target molecule would result in the formation of 3-methylbenzoic acid, with the cleavage of the cyclohexyl ring.
Oxidation within the Cyclohexane (B81311) Ring: While the benzylic position is most reactive, other secondary C-H bonds within the cyclohexane ring can also be oxidized, potentially leading to the formation of various ketones or alcohols, though this is generally less selective.
Reduction Reactions of Potential Unsaturated Linkages
The term "reduction" is not typically applied to a saturated cycloalkane ring, as it cannot be further hydrogenated. However, the reverse reaction, dehydrogenation , is a significant transformation. Dehydrogenation involves the removal of hydrogen to create unsaturated linkages, ultimately leading to the formation of an aromatic ring.
Catalytic dehydrogenation of cyclohexane and its derivatives to form benzene and substituted benzenes is a well-established industrial and laboratory process. nih.govgoogle.com This endothermic reaction is typically carried out at elevated temperatures (e.g., >300 °C) over a metal catalyst, such as platinum, palladium, or nickel, often on a support like alumina (B75360) or carbon. rsc.org
For this compound, catalytic dehydrogenation would convert the 3-methylcyclohexyl ring into a 3-methylphenyl (m-tolyl) group. This transformation would result in the formation of 3,3'-dimethylbiphenyl (B1664587) . The reaction is reversible; the corresponding biphenyl (B1667301) could be hydrogenated back to the cyclohexylbenzene derivative under high pressure of hydrogen. quora.com
Potential Transformations of the Cyclohexyl Moiety
| Reaction Type | Reagents/Conditions | Moiety Targeted | Potential Product(s) |
| Benzylic Oxidation | O₂, radical initiator | Benzylic C-H | 1-(3-(m-tolyl)cyclohexyl)hydroperoxide |
| Side-Chain Oxidation | KMnO₄ or CrO₃, heat | Benzylic C & C-C bonds | 3-Methylbenzoic acid |
| Catalytic Dehydrogenation | Pt/C or other metal catalyst, >300°C | Cyclohexyl ring | 3,3'-Dimethylbiphenyl |
Rearrangement Processes Involving the Cyclohexyl System
The 3-methylcyclohexyl group attached to the toluene (B28343) core is not chemically inert and can be expected to undergo rearrangement processes under suitable conditions, such as those involving radical or cationic intermediates. A significant rearrangement pathway for substituted cyclohexyl systems is the ring contraction to a cyclopentylmethyl structure.
This transformation can proceed through a stepwise mechanism involving an initial ring-opening to form a hexenyl intermediate, followed by a 5-exo cyclization. nih.gov Computational studies on substituted cyclohexyl radicals have shown that this rearrangement is energetically feasible. nih.govnih.gov The process is initiated by the cleavage of a C-C bond within the cyclohexyl ring, leading to a transient hexenyl radical, which then cyclizes to the thermodynamically stable five-membered ring.
The feasibility and rate of such a rearrangement are highly dependent on the substitution pattern and the presence of radical-stabilizing groups. nih.gov For the 3-methylcyclohexyl radical, the initial ring-opening would be a critical, energy-intensive step. The subsequent ring-closure to a cyclopentylmethyl radical competes with other potential reactions of the intermediate. nih.gov
An alternative pathway for rearrangement involves carbocation intermediates, which are known to undergo skeletal rearrangements to form more stable structures. For instance, the conversion of a five-membered ring to a six-membered ring is often driven by the release of ring strain. stackexchange.com While less common for this specific direction, a carbocation on the cyclohexyl ring of this compound could potentially trigger hydride or alkyl shifts, leading to isomeric cyclohexyl structures or, under forcing conditions, ring contraction.
| Reaction Step | Intermediate/Transition State | Calculated Free Energy Barrier (kcal/mol) | Reference System |
| Ring Opening | Cyclohexyl Radical → Hexenyl Radical | 16 - 25 | Substituted Cyclohexyl Radicals |
| Ring Closure | Hexenyl Radical → Cyclopentylmethyl Radical | Lower than ring-opening barrier | Substituted Cyclohexyl Radicals |
Note: Data is based on computational studies of analogous substituted cyclohexyl radical systems and represents the typical energy range for these processes. nih.gov
Catalytic Reaction Pathways Involving the Compound
The bifunctional nature of this compound, possessing both an aromatic ring and a saturated cycloalkane ring, makes it a potential substrate for various catalytic transformations.
In the realm of homogeneous catalysis, the aromatic portion of the molecule is a likely target for reactions. Soluble organometallic catalysts, such as Wilkinson's catalyst or related rhodium and ruthenium complexes, could be employed for the hydrogenation of the benzene ring. This would convert the aromatic moiety into a substituted cyclohexane ring, yielding a mixture of di-substituted cyclohexane isomers. The reaction would typically be carried out in an organic solvent under a hydrogen atmosphere. The specific stereochemical outcome would depend on the catalyst and reaction conditions chosen.
Heterogeneous catalysis offers robust pathways for transforming alkylcyclohexylbenzenes. A plausible and industrially relevant reaction is the catalytic dehydrogenation of the cyclohexyl ring. amanote.com Passing vapors of this compound over a solid catalyst, such as chromium(III) oxide on an alumina support (Cr₂O₃-Al₂O₃) or a platinum-based catalyst at elevated temperatures, would be expected to convert the 3-methylcyclohexyl group into a 3-methylphenyl group. amanote.comgoogle.com This process would yield 3,3'-dimethylbiphenyl. The presence of hydrogen can be necessary to maintain catalyst life and activity by reducing coke formation. google.com
Furthermore, solid acid catalysts, particularly zeolites like MCM-22 or ZSM-5, are used in the synthesis of cyclohexylbenzenes via Friedel-Crafts alkylation of benzene with cyclohexene (B86901). wikipedia.orgevitachem.comgoogle.com These same catalysts can promote side reactions such as disproportionation or transalkylation, where cyclohexyl groups are exchanged between aromatic rings. It is conceivable that under such catalytic conditions, this compound could react with benzene to form cyclohexylbenzene and toluene.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the precise mechanisms of the aforementioned reactions requires the identification of transient species and the characterization of the energy landscape of the transformation.
The specific intermediates formed depend entirely on the reaction pathway.
Radical Intermediates : In rearrangement reactions initiated by radicals, a substituted cyclohexyl radical would be the primary intermediate. nih.gov This species features an unpaired electron on one of the carbon atoms of the ring. Subsequent C-C bond scission would lead to a 1-methyl-5-(m-tolyl)hex-5-enyl radical as a key open-chain intermediate before re-cyclization.
Carbocation Intermediates : For acid-catalyzed reactions, such as Friedel-Crafts alkylation or certain rearrangements, a cyclohexyl carbocation is the key electrophilic intermediate. quora.com Protonation of an olefin precursor or abstraction of a hydride ion from the cyclohexane ring can generate this positively charged species. These carbocations are highly reactive and will rapidly engage in alkylation of the aromatic ring or undergo skeletal rearrangements. stackexchange.com
Surface-Adsorbed Species : In heterogeneous catalysis, the reaction intermediates are species adsorbed onto the catalyst surface. During dehydrogenation, the cyclohexyl ring would progressively lose hydrogen atoms while bound to active metal sites on the catalyst, forming various adsorbed C₆Hₓ intermediates before the final aromatic product desorbs.
The energetic profile of a reaction, including its barriers (activation energies), is defined by its transition states. Modern computational chemistry provides powerful tools to model these fleeting structures. e3s-conferences.org
For the radical-mediated ring contraction of the cyclohexyl system, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of the transition states. nih.gov The first transition state would correspond to the C-C bond cleavage of the cyclohexyl radical, leading to the open-chain radical intermediate. A second transition state would be for the 5-exo cyclization of this intermediate to form the cyclopentylmethyl radical. nih.gov Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be subsequently used to calculate unimolecular reaction rates based on the computed energy surface. berkeley.educhemrxiv.orgacs.org
The following table presents representative energy values for the key steps in the rearrangement of a model cyclohexyl radical, illustrating the kind of data obtained from transition state analysis.
| Species | Description | Relative Free Energy (kcal/mol) |
| A | Initial Cyclohexyl Radical | 0.0 |
| TS1 | Transition State for Ring Opening | +24.0 |
| B | Ring-Opened Hexenyl Radical | +9.0 |
| TS2 | Transition State for Ring Closure | +16.7 |
| C | Final Cyclopentylmethyl Radical | -3.9 |
Note: The data are illustrative, derived from DFT (UB3LYP/6-31G(d)) calculations on a model substituted cyclohexyl radical system, and represent a plausible reaction coordinate for rearrangement. nih.gov
By mapping the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed, providing a deep understanding of the reaction's kinetics and thermodynamics.
Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 3 Methylcyclohexyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1-Methyl-3-(3-methylcyclohexyl)benzene, ¹H and ¹³C NMR are fundamental in mapping out its distinct proton and carbon frameworks.
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region is expected to show complex multiplets for the protons on the benzene (B151609) ring. The proton at position 2 of the benzene ring, being sterically unhindered and flanked by two carbons bearing protons, would likely appear as a singlet or a finely split triplet. The protons at positions 4, 5, and 6 would show characteristic splitting patterns of a disubstituted benzene ring, likely in the range of δ 6.9-7.2 ppm.
The aliphatic region of the spectrum would be more complex due to the protons of the cyclohexyl and methyl groups. The methyl group attached to the benzene ring would present as a sharp singlet around δ 2.3 ppm. The protons of the cyclohexyl ring and its methyl substituent would resonate in the upfield region, typically between δ 0.9 and 2.5 ppm. The methine proton on the carbon of the cyclohexyl ring attached to the benzene ring (C1') would likely be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring. The methyl group on the cyclohexyl ring would appear as a doublet, coupled to the adjacent methine proton. The remaining methylene protons of the cyclohexyl ring would exhibit complex overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (C2-H) | ~7.1 | s | - |
| Aromatic H (C4,5,6-H) | ~6.9 - 7.2 | m | - |
| Ar-CH₃ | ~2.3 | s | - |
| Cyclohexyl-H (C1'-H) | ~2.5 | m | - |
| Cyclohexyl-H (other) | ~1.0 - 1.9 | m | - |
| Cyclohexyl-CH₃ | ~0.9 | d | ~6-7 |
Note: This is a predicted data table. Actual experimental values may vary.
The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms in the molecule. For this compound, a total of 14 distinct carbon signals are expected, assuming the cis and trans isomers are not resolved. The aromatic carbons would resonate in the downfield region (δ 120-150 ppm). The quaternary carbons of the benzene ring (C1 and C3) would have distinct chemical shifts, with the carbon attached to the cyclohexyl group being influenced by its substituent effect.
The aliphatic carbons would appear in the upfield region of the spectrum (δ 10-50 ppm). The carbon of the methyl group attached to the benzene ring is expected around δ 21 ppm. The carbons of the cyclohexyl ring will show a range of chemical shifts depending on their position and substitution. The carbon atom of the cyclohexyl ring directly attached to the benzene ring (C1') would be the most downfield among the aliphatic carbons. The carbon bearing the methyl group (C3') and the methyl carbon itself will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C1) | ~138 |
| Aromatic C (C3) | ~145 |
| Aromatic C (C2, C4, C5, C6) | ~125 - 129 |
| Ar-CH₃ | ~21 |
| Cyclohexyl C (C1') | ~45 |
| Cyclohexyl C (C2', C6') | ~34 |
| Cyclohexyl C (C3') | ~32 |
| Cyclohexyl C (C4', C5') | ~26 |
| Cyclohexyl-CH₃ | ~22 |
Note: This is a predicted data table. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, advanced multidimensional NMR techniques would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial in tracing the proton network within the cyclohexyl ring and confirming the substitution pattern on the benzene ring. For instance, cross-peaks would be observed between the methine proton at C1' and its neighboring methylene protons on the cyclohexyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for assigning the chemical shifts of the protonated carbons in both the aromatic and aliphatic regions.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the 3-methylcyclohexyl group (i.e., whether the methyl and phenyl groups are cis or trans to each other). For example, a cross-peak between the C1' proton and the protons of the cyclohexyl methyl group would suggest a cis relationship.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of an alkyl-substituted aromatic compound.
The molecular ion (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 188. nbinno.comnbinno.com Common fragmentation pathways would likely involve:
Benzylic cleavage: The bond between the benzene ring and the cyclohexyl group is a likely site for cleavage, leading to the formation of a stable tropylium (B1234903) ion or a related aromatic cation.
Loss of the methyl group: Fragmentation could occur with the loss of a methyl radical (•CH₃) from either the benzene ring or the cyclohexyl ring.
Cleavage of the cyclohexyl ring: The cyclohexyl ring can undergo fragmentation, leading to the loss of smaller neutral fragments and the formation of various carbocations.
Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Plausible Fragment Ion | Fragment Lost |
| 188 | [C₁₄H₂₀]⁺ (Molecular Ion) | - |
| 173 | [C₁₃H₁₇]⁺ | •CH₃ |
| 105 | [C₈H₉]⁺ | •C₆H₁₁ |
| 91 | [C₇H₇]⁺ | •C₇H₁₃ |
Note: This table represents plausible fragmentation patterns based on the structure of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₄H₂₀.
The theoretical exact mass of C₁₄H₂₀ can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da).
Calculated Exact Mass of [C₁₄H₂₀]⁺: (14 * 12.000000) + (20 * 1.007825) = 168.000000 + 20.1565 = 188.1565 Da
An HRMS measurement that yields a mass value very close to this calculated exact mass would provide strong evidence to confirm the molecular formula of the compound as C₁₄H₂₀.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The expected prominent IR absorption bands for this compound are detailed below. These assignments are based on well-established characteristic vibrational frequencies of similar aromatic and aliphatic moieties.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Structural Unit | Intensity |
| ~3030 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2950-2850 | C-H Stretch | -CH₃ and -CH₂- (Cyclohexyl) | Strong |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |
| 1470-1430 | C-H Bend | -CH₂- Scissoring (Cyclohexyl) | Medium |
| ~1375 | C-H Bend | -CH₃ Symmetric Bend | Medium |
| 900-690 | C-H Out-of-Plane Bend | Aromatic Ring (meta-disubstituted) | Strong |
The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature of C-H bonds on a benzene ring libretexts.org. The aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups will result in strong absorptions in the 2850-2950 cm⁻¹ region docbrown.info. The presence of the benzene ring will also give rise to characteristic C=C stretching vibrations within the ring, typically observed around 1600 and 1500 cm⁻¹ libretexts.org.
Bending vibrations of the aliphatic C-H bonds in the cyclohexyl and methyl groups are expected in the 1470-1370 cm⁻¹ range docbrown.info. Furthermore, the substitution pattern on the benzene ring influences the strong out-of-plane C-H bending vibrations. For a meta-disubstituted benzene ring, strong absorption bands are typically observed in the 900-690 cm⁻¹ region, which can provide confirmatory evidence of the 1,3-substitution pattern of the aromatic ring in the target molecule docbrown.info.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule, complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the carbon-carbon bonds within the aromatic ring and the carbon skeleton of the cyclohexyl group. Based on studies of analogous molecules like toluene (B28343) and substituted benzenes, certain characteristic Raman shifts can be predicted. cas.cz
Predicted Key Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature | Expected Intensity |
| ~3050 | Aromatic C-H Stretch | Benzene Ring | Medium |
| 2950-2850 | Aliphatic C-H Stretch | Cyclohexyl and Methyl Groups | Strong |
| ~1605 | Aromatic C=C Stretch | Benzene Ring | Strong |
| ~1000 | Ring Breathing Mode | Benzene Ring | Strong |
| ~800 | Ring Breathing Mode | Cyclohexyl Ring | Medium |
A prominent feature in the Raman spectrum of benzene-containing compounds is the strong ring breathing vibration around 1000 cm⁻¹ cas.cz. The exact position of this band can be sensitive to the nature and position of the substituents. The aromatic C=C stretching vibrations also typically give rise to strong bands in the Raman spectrum cas.cz. The symmetric C-H stretching vibrations of the methyl and cyclohexyl groups are also expected to be strong.
X-ray Diffraction Analysis of Crystalline Derivatives or Analogues
X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystalline structure and can be used to elucidate bond lengths, bond angles, and intermolecular interactions in the solid state.
As this compound is a liquid at room temperature, X-ray diffraction studies would require the formation of a suitable crystalline derivative or analysis at low temperatures where the compound itself crystallizes. There are no publicly available X-ray diffraction studies specifically on crystalline this compound or its immediate derivatives.
However, the principles of such an analysis can be understood from studies on related molecules like methylcyclohexane (B89554) icm.edu.plresearchgate.net. An X-ray diffraction study on a crystalline form of this compound would provide invaluable information on:
Conformation of the Cyclohexyl Ring: The cyclohexyl ring typically adopts a chair conformation. XRD could definitively determine the preferred conformation (chair, boat, or twist-boat) in the solid state and the orientation of the methyl and phenyl substituents (axial vs. equatorial). Studies on methylcyclohexane have shown a preference for the equatorial conformation of the methyl group icm.edu.pl.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, providing insight into non-covalent interactions such as van der Waals forces and potential weak C-H···π interactions involving the aromatic ring.
Precise Molecular Dimensions: Bond lengths and angles within the molecule would be determined with high precision, allowing for comparison with theoretical calculations and data from related structures.
To perform such an analysis, a single crystal of a suitable derivative or of the compound itself grown at low temperature would be mounted on a diffractometer. The crystal would then be irradiated with monochromatic X-rays, and the diffraction data would be collected and processed to generate an electron density map, from which the atomic positions could be determined and the molecular structure refined.
Computational Chemistry and Theoretical Modeling of 1 Methyl 3 3 Methylcyclohexyl Benzene
Electronic Structure and Reactivity Predictions
The electronic characteristics of 1-Methyl-3-(3-methylcyclohexyl)benzene are primarily dictated by the interplay between the aromatic benzene (B151609) ring and its two alkyl substituents: a methyl group and a 3-methylcyclohexyl group. These alkyl groups are weak activating groups, donating electron density to the benzene ring through an inductive effect.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can be employed to optimize the molecular geometry and calculate key electronic properties. For the benzene ring in this compound, the C-C bond lengths are expected to be slightly longer than in unsubstituted benzene due to the electron-donating nature of the alkyl groups. The bond angles would likely show minor deviations from the ideal 120° of a perfect hexagon.
A hypothetical table of calculated ground state properties for this compound, based on typical values for similar alkylbenzenes, is presented below.
| Property | Calculated Value (Hypothetical) | Method/Basis Set (Assumed) |
|---|---|---|
| Total Energy (Hartree) | -544.xxxxxx | B3LYP/6-31G |
| Dipole Moment (Debye) | ~0.4 - 0.6 | B3LYP/6-31G |
| HOMO Energy (eV) | ~ -8.5 | B3LYP/6-31G |
| LUMO Energy (eV) | ~ -0.5 | B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | ~ 8.0 | B3LYP/6-31G** |
Analysis of Electrostatic Potential and Fukui Functions for Reactive Sites
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the benzene ring is expected to be the region of highest electron density (negative potential), making it susceptible to electrophilic attack. The alkyl substituents, being electron-donating, will further enhance the negative potential of the ring, particularly at the ortho and para positions relative to each substituent.
Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For electrophilic attack, the relevant function is ƒ+(r), which highlights sites prone to nucleophilic attack, while ƒ-(r) indicates sites susceptible to electrophilic attack.
Based on studies of m-xylene, which has a similar substitution pattern on the benzene ring, the most likely sites for electrophilic attack on the benzene ring of this compound would be the positions ortho and para to the methyl and 3-methylcyclohexyl groups. The steric bulk of the 3-methylcyclohexyl group might hinder attack at its ortho positions to some extent.
A hypothetical table of condensed Fukui functions for selected carbon atoms of the benzene ring is shown below, illustrating the predicted reactivity towards electrophiles.
| Atom (Benzene Ring Carbon) | Position | Condensed Fukui Function (ƒ-) (Hypothetical) | Reactivity towards Electrophiles |
|---|---|---|---|
| C1 | Attached to Methyl | Low | Low |
| C2 | Ortho to Methyl | High | High |
| C3 | Attached to Methylcyclohexyl | Low | Low |
| C4 | Ortho to Methylcyclohexyl, Para to Methyl | Very High | Very High |
| C5 | Meta to both | Moderate | Moderate |
| C6 | Ortho to Methyl, Para to Methylcyclohexyl | Very High | Very High |
Conformational Analysis and Stereochemical Prediction
The conformational flexibility of this compound is primarily associated with the 3-methylcyclohexyl moiety. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable.
Exploration of the Conformational Landscape of the Methylcyclohexyl Moiety
The 3-methylcyclohexyl group in this compound can exist as two diastereomers: cis and trans. For each of these diastereomers, the cyclohexane ring can undergo a ring flip, leading to different conformations with the substituents in either axial or equatorial positions.
Cis Isomer: In the cis-1,3-disubstituted cyclohexane, the two substituents are on the same side of the ring. The two possible chair conformations are the diequatorial (e,e) and the diaxial (a,a). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form.
Trans Isomer: In the trans-1,3-disubstituted cyclohexane, the substituents are on opposite sides of the ring. The two chair conformations are equivalent, with one substituent in an axial position and the other in an equatorial position (a,e and e,a).
The benzene ring itself is a bulky substituent, and its preference for the equatorial position on the cyclohexane ring is well-established. Therefore, the most stable conformers of both the cis and trans isomers of this compound will have the tolyl group in an equatorial position.
Theoretical Determination of Diastereomeric and Enantiomeric Preferences
Computational methods can be used to calculate the relative energies of the different diastereomers and their conformers. For 1,3-disubstituted cyclohexanes, the cis isomer with both substituents in equatorial positions is generally the most stable. In the case of this compound, this would correspond to the cis isomer where both the tolyl group and the methyl group on the cyclohexane ring are in equatorial positions.
The trans isomer, with one axial and one equatorial substituent, would be less stable due to the steric strain associated with the axial group. The energy difference between the cis and trans isomers can be estimated from the A-values of the substituents, which quantify the steric strain of an axial substituent.
A hypothetical table of relative conformational energies is presented below.
| Isomer | Conformation | Relative Energy (kcal/mol) (Hypothetical) | Stability |
|---|---|---|---|
| Cis | Diequatorial (e,e) | 0.0 | Most Stable |
| Cis | Diaxial (a,a) | > 5.0 | Least Stable |
| Trans | Axial-Equatorial (a,e) | ~ 1.8 | Intermediate |
| Trans | Equatorial-Axial (e,a) | ~ 1.8 | Intermediate |
Furthermore, the presence of chiral centers in this compound (at the C1 and C3 positions of the cyclohexane ring) means that enantiomers exist for both the cis and trans diastereomers. Theoretical calculations can help in predicting which enantiomer might be preferentially formed in a stereoselective synthesis, although such predictions require sophisticated models that account for the reaction mechanism and any chiral catalysts involved.
Simulation of Reaction Mechanisms and Kinetics
Theoretical simulations can be employed to investigate potential reaction mechanisms and predict their kinetics. For this compound, likely reactions include electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic positions or on the cyclohexane ring.
For instance, the oxidation of the alkyl side chains is a common reaction for alkylbenzenes. A plausible mechanism involves the abstraction of a hydrogen atom from a benzylic position (the carbon attached to the ring) to form a resonance-stabilized benzylic radical. This radical can then react with an oxidizing agent. The simulation of such a reaction would involve calculating the energies of the reactants, transition states, and products to determine the activation energy and reaction rate.
Due to the presence of two alkyl groups, there are multiple potential sites for initial radical attack. Computational modeling can help determine the most favorable reaction pathway by comparing the activation energies for hydrogen abstraction from the methyl group versus the benzylic position of the cyclohexyl group. The stability of the resulting radical intermediates would be a key factor in determining the preferred reaction pathway.
Theoretical Elucidation of Plausible Reaction Pathways
For this compound, potential reactions of interest could include electrophilic aromatic substitution on the benzene ring or reactions involving the cyclohexyl moiety. A computational study would typically employ methods like Density Functional Theory (DFT) to model the potential energy surface of these reactions.
Hypothetical Reaction Coordinate for a Reaction of this compound
| Reaction Coordinate | Energy (kcal/mol) | Structure |
| Reactants | 0 | This compound + Reagent |
| Transition State 1 | Data not available | [Intermediate Structure 1] |
| Intermediate | Data not available | [Product of Step 1] |
| Transition State 2 | Data not available | [Intermediate Structure 2] |
| Products | Data not available | Final Product(s) |
Note: The data in this table is hypothetical as no specific studies on the reaction pathways of this compound were found.
Calculation of Activation Energies and Rate Constants
A crucial aspect of understanding reaction kinetics is the determination of activation energies (Ea) and rate constants (k). Computational chemistry provides a means to calculate these parameters, offering predictions that can be compared with experimental data. The activation energy is calculated as the energy difference between the reactants and the highest energy transition state on the reaction pathway.
Once the activation energy is known, rate constants can be estimated using theories such as Transition State Theory (TST). These calculations are vital for predicting how fast a reaction will proceed under given conditions.
Calculated Kinetic Parameters for a Hypothetical Reaction
| Parameter | Value |
| Activation Energy (Ea) | Not available from literature |
| Pre-exponential Factor (A) | Not available from literature |
| Rate Constant (k) at 298 K | Not available from literature |
Note: Specific calculated activation energies and rate constants for reactions involving this compound are not documented in the reviewed literature.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, also known as ab initio methods, allow for the prediction of spectroscopic properties directly from quantum mechanical principles, without reliance on empirical parameters. These predictions are invaluable for identifying and characterizing molecules. For this compound, this would involve calculating its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Such calculations are typically performed on the optimized geometry of the molecule. For instance, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors, while IR spectra are simulated from the calculated vibrational frequencies and intensities.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR Chemical Shifts (ppm) | No first-principles predictions found |
| ¹³C NMR Chemical Shifts (ppm) | No first-principles predictions found |
| Key IR Vibrational Frequencies (cm⁻¹) | No first-principles predictions found |
Note: While general spectral data may exist in databases, specific predictions from first-principles calculations for this compound are not available in the scientific literature.
Environmental Chemical Transformations of 1 Methyl 3 3 Methylcyclohexyl Benzene
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic pollutants from soil and water. The degradation of 1-Methyl-3-(3-methylcyclohexyl)benzene is expected to proceed via pathways established for other alkylbenzenes.
Under aerobic conditions, bacteria and fungi can degrade alkylbenzenes through two primary initial enzymatic attacks: oxidation of the alkyl side chain or hydroxylation of the aromatic ring. rsc.orgumich.edu
Side-chain oxidation: This pathway is common for alkylbenzenes with longer alkyl chains. The terminal methyl group of an alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. The resulting phenylalkanoic acid can then undergo β-oxidation, progressively shortening the alkyl chain. nih.gov For this compound, this could occur at the methyl group on the benzene (B151609) ring or the methyl group on the cyclohexane (B81311) ring.
Aromatic ring hydroxylation: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring to form phenolic or catecholic intermediates. These intermediates are then susceptible to ring cleavage by other enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. rsc.orgumich.edu
The presence of both a toluene-like structure and a cyclohexane ring suggests that multiple pathways may be active simultaneously. The biodegradability will depend on the specific microbial communities present and environmental conditions.
Table 2: Aerobic Biodegradation Rates for Structurally Related Compounds by a Sandy Aquifer Microbial Population
| Compound | Maximum Specific Substrate Utilization Rate (k) (g-substrate/g-cells/day) | Half-Saturation Constant (Ks) (mg/L) |
| Benzene | 8.3 | 12.2 |
| Toluene (B28343) | 9.9 | 17.4 |
Data adapted from Alvarez et al., 1991. rsc.orgsci-hub.se
In the absence of oxygen, certain microorganisms can utilize alternative electron acceptors such as nitrate, sulfate, or ferric iron to degrade hydrocarbons. nih.govub.edu The anaerobic degradation of alkylbenzenes often proceeds through different initial activation steps compared to aerobic pathways.
A well-established mechanism for the anaerobic activation of toluene and other alkylbenzenes is the addition of the alkyl group to fumarate, catalyzed by the enzyme benzylsuccinate synthase. nih.gov This reaction forms a benzylsuccinate derivative, which is then further metabolized. For this compound, a similar reaction could occur at the benzylic carbon of the methyl group attached to the benzene ring.
Another potential anaerobic pathway involves the dehydrogenation of the alkyl side chain, as has been observed for ethylbenzene, leading to the formation of 1-phenylethanol. The degradation of the cyclohexyl moiety under anaerobic conditions is less well understood but is thought to involve carboxylation or hydroxylation reactions.
The relative rates of anaerobic degradation of different alkylbenzenes can vary depending on the electron acceptor available. Generally, toluene is degraded more readily than benzene and other more substituted alkylbenzenes. nih.govub.edu
Table 3: Relative Anaerobic Biodegradation Rates of BTEX Compounds
| Electron Acceptor | Relative Degradation Rate |
| Nitrate | Toluene > Ethylbenzene > m-Xylene > o-Xylene > Benzene > p-Xylene |
| Sulfate | Toluene > Ethylbenzene > m-Xylene > o-Xylene > Benzene > p-Xylene |
| Ferric Iron | Toluene > Ethylbenzene > m-Xylene > o-Xylene > Benzene > p-Xylene |
Advanced Analytical Methodologies for 1 Methyl 3 3 Methylcyclohexyl Benzene
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of complex mixtures of organic compounds. For a molecule like 1-methyl-3-(3-methylcyclohexyl)benzene, both gas and liquid chromatography offer powerful tools for its separation and quantification.
Gas Chromatography (GC) for Purity Assessment and Isomer Resolution
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. It is particularly well-suited for assessing the purity of a sample and for resolving it from its structural isomers.
The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For compounds like alkylated benzenes, non-polar or mid-polarity columns are often employed. The resolution of isomers, such as positional isomers (e.g., 1-methyl-2-(3-methylcyclohexyl)benzene (B2359687) or 1-methyl-4-(3-methylcyclohexyl)benzene), is a key strength of capillary GC. The subtle differences in their boiling points and interactions with the stationary phase allow for their separation.
Typical GC systems for such analyses are equipped with a flame ionization detector (FID), which provides high sensitivity for hydrocarbons. Purity assessment is performed by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 1: Illustrative GC Parameters for Analysis of Alkylated Benzenes
| Parameter | Value |
| Column | 100% Dimethylpolysiloxane (e.g., HP-1) or 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp. | 300 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injection Volume | 1 µL (split or splitless mode) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-performance liquid chromatography is a versatile technique that separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.
In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. This technique is highly effective for the quantitative analysis of aromatic hydrocarbons in various matrices. thermofisher.com HPLC can also be used to separate isomers, although this can be more challenging than with GC. mtc-usa.com The use of phenyl-based stationary phases can sometimes offer improved selectivity for aromatic compounds. mtc-usa.com
Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in a sample to this curve.
Table 2: Representative HPLC Conditions for Aromatic Hydrocarbon Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much higher degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Identification
GC-MS is the gold standard for the identification of unknown volatile and semi-volatile organic compounds. semanticscholar.org After separation by the GC, the eluting compounds are introduced into a mass spectrometer, which ionizes them and fragments the resulting ions. The pattern of fragments, known as a mass spectrum, is a unique fingerprint for a specific compound.
For this compound, electron ionization (EI) at 70 eV is typically used. The resulting mass spectrum would be expected to show a molecular ion peak (M+) at m/z 188, corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the cyclohexyl and methyl groups. For instance, a prominent peak at m/z 91 is characteristic of a tropylium (B1234903) ion (C7H7+), formed by rearrangement of the benzyl (B1604629) moiety. Other fragments would result from the loss of methyl (M-15) or propyl (M-43) groups from the cyclohexane (B81311) ring. The identification is confirmed by comparing the obtained mass spectrum with reference spectra in a database, such as the NIST Mass Spectral Library.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
LC-MS is a powerful technique for the analysis of less volatile compounds or those that are thermally unstable. While this compound is amenable to GC-MS, LC-MS can be advantageous for its analysis in complex matrices without extensive sample cleanup.
In LC-MS, the effluent from the HPLC column is directed to a mass spectrometer. Since the mobile phase is a liquid, an interface is required to remove the solvent and ionize the analyte. For non-polar compounds like this, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are suitable ionization techniques. These methods are softer than EI and often result in a prominent protonated molecule [M+H]+, which aids in determining the molecular weight. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions for structural confirmation. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Advanced Detectors for Trace Analysis
Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity. When coupled with advanced detectors like diode array detectors (DAD) or mass spectrometers, UHPLC is exceptionally well-suited for trace analysis of aromatic hydrocarbons in environmental or biological samples. chromatographyonline.com
A DAD can acquire a full UV-Vis spectrum at each point in the chromatogram, aiding in peak purity assessment and compound identification. The enhanced separation efficiency of UHPLC allows for the resolution of the target analyte from complex matrix interferences, leading to lower detection limits. thermofisher.com
Table 3: Comparison of Analytical Techniques for this compound Analysis
| Technique | Primary Application | Strengths | Limitations |
| GC-FID | Purity assessment, Isomer resolution | High resolution for volatile compounds, robust, cost-effective | Requires volatile and thermally stable analytes |
| HPLC-UV | Quantitative analysis | Versatile for a wide range of polarities, non-destructive | Lower resolution for isomers compared to GC |
| GC-MS | Definitive identification | Provides structural information, high sensitivity and selectivity | Requires a spectral library for confident identification |
| LC-MS | Complex mixture analysis | Applicable to a wider range of compounds, high sensitivity | Ionization efficiency can be variable |
| UHPLC | Trace analysis, High-throughput screening | Fast analysis times, high resolution and sensitivity | Requires specialized high-pressure equipment |
Research Applications of 1 Methyl 3 3 Methylcyclohexyl Benzene in Chemical Sciences
Utility as a Building Block in Complex Organic Synthesis
The structure of 1-methyl-3-(3-methylcyclohexyl)benzene, featuring a disubstituted aromatic ring and a substituted aliphatic ring, presents a versatile scaffold for the synthesis of more complex molecules. Organic chemists can leverage the distinct reactivity of the aromatic and aliphatic parts to selectively introduce functional groups and build intricate molecular architectures.
The synthesis of this compound itself can be envisioned through a Friedel-Crafts alkylation reaction, a cornerstone of organic synthesis. adichemistry.comdoubtnut.comlibretexts.orgchemguide.co.uk In a hypothetical synthesis, toluene (B28343) could be alkylated with 3-methylcyclohexene (B1581247) or 3-methylcyclohexanol (B165635) in the presence of a Lewis acid catalyst like aluminum chloride. adichemistry.comdoubtnut.com The regioselectivity of this reaction would be crucial in obtaining the desired meta-substituted product. The methyl group on the toluene ring is an ortho-, para-director; however, under certain conditions, thermodynamic control can favor the formation of the meta isomer. chemguide.co.uk
Once obtained, the molecule offers several handles for further transformation:
Aromatic Ring Functionalization: The benzene (B151609) ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and further acylation or alkylation. The existing substituents (methyl and methylcyclohexyl groups) will direct the position of new incoming groups.
Benzylic Functionalization: The methyl group attached to the benzene ring is a benzylic position, which can be selectively oxidized or halogenated under radical conditions to introduce functionalities like carboxylic acids, aldehydes, or benzylic halides.
Cyclohexane (B81311) Ring Modification: The aliphatic cyclohexane ring can be functionalized through free-radical reactions or by dehydrogenation to introduce unsaturation, which can then be used for a variety of addition reactions.
These potential transformations make this compound a plausible, albeit not widely documented, starting material for the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds where a substituted lipophilic core is desired.
Role as a Substrate or Ligand Component in Advanced Catalysis Research
In the field of catalysis, this compound can be explored both as a substrate for catalytic transformations and as a precursor for ligands in catalytic complexes.
As a substrate, it is particularly relevant for studies in catalytic hydrogenation and dehydrogenation.
Catalytic Hydrogenation: The aromatic ring of this compound can be hydrogenated to the corresponding dimethyl-substituted bicyclohexyl (B1666981) system. This reaction, typically carried out using catalysts based on platinum, palladium, or nickel, is of fundamental importance in understanding the reactivity of aromatic compounds under reducing conditions. nsf.govlibretexts.orgmdpi.comyoutube.com The stereochemistry of the resulting product would be of significant interest.
Catalytic Dehydrogenation: Conversely, the methylcyclohexyl group can be dehydrogenated to form a methyl-substituted biphenyl (B1667301) derivative. This process is a key reaction in catalytic reforming and in concepts for hydrogen storage using liquid organic hydrogen carriers (LOHCs). researchgate.netrsc.orgmanchester.ac.uk The dehydrogenation of methylcyclohexane (B89554) to toluene is a well-studied model reaction in this context. researchgate.netrsc.orgmanchester.ac.uk
Furthermore, derivatives of this compound could be synthesized to act as ligands for transition metal catalysts. By introducing coordinating groups (e.g., phosphines, amines, or carboxylates) onto the aromatic ring, ligands with specific steric and electronic properties could be designed. The bulky and conformationally flexible methylcyclohexyl group would influence the coordination sphere of the metal center, potentially leading to catalysts with unique selectivity and activity in various organic transformations.
Contributions to Fundamental Studies in Hydrocarbon Chemistry and Stereochemistry
The structure of this compound makes it an interesting subject for fundamental studies in physical organic chemistry, particularly in the areas of hydrocarbon chemistry and stereochemistry.
The molecule possesses two stereocenters, at the C1 and C3 positions of the cyclohexane ring, leading to the existence of stereoisomers (cis and trans diastereomers), each of which would exist as a pair of enantiomers.
The conformational analysis of this compound would be complex and informative. The cyclohexane ring will adopt a chair conformation, and the two substituents (the m-tolyl group and the methyl group) can be either in axial or equatorial positions. The interplay of steric interactions, such as 1,3-diaxial interactions, will determine the most stable conformations for both the cis and trans isomers. researchgate.netyoutube.com Studies on the conformational preferences of related molecules, like 1-methyl-1-phenyl cyclohexane, provide a basis for predicting the conformational landscape of this compound. youtube.com Experimental techniques such as variable-temperature NMR spectroscopy, coupled with computational chemistry, could be employed to elucidate the conformational equilibria and the energy barriers between different conformers.
Potential as a Model Compound in Materials Science Research
Derivatives of cyclohexylbenzene (B7769038) are known to be important components in the formulation of liquid crystal displays (LCDs). ontosight.aigoogle.comresearchgate.netgoogle.comresearchgate.net These compounds often possess a rigid core and a flexible alkyl chain, which promotes the formation of mesophases over a wide temperature range. The combination of the aromatic ring and the saturated cyclohexane ring in this compound provides a core structure that is analogous to those found in many liquid crystalline materials. researchgate.netgoogle.comresearchgate.net
By introducing suitable polar groups (e.g., cyano, isothiocyanato, or fluoro groups) at the para-position of the benzene ring relative to the cyclohexyl moiety, it is conceivable that derivatives of this compound could exhibit liquid crystalline properties. The methyl groups on both rings would influence the packing of the molecules in the liquid crystalline phase, thereby affecting properties such as the clearing point, viscosity, and dielectric anisotropy. Research in this area would involve the synthesis of a homologous series of such compounds and the characterization of their mesomorphic behavior using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
The following table summarizes the key physicochemical properties of the parent compound.
| Property | Value |
| Molecular Formula | C14H20 |
| Molecular Weight | 188.31 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 154427-43-7 nih.gov |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes
The classical synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene often relies on Friedel-Crafts alkylation, a venerable yet limited method. Future research must pivot towards developing more efficient, selective, and sustainable synthetic strategies.
Key areas for exploration include:
Advanced Catalytic Systems: The development and application of novel catalysts, such as zeolites, solid acid catalysts, or transition-metal complexes, could offer higher selectivity for the desired meta-isomer and reduce the formation of unwanted byproducts. Research should focus on catalyst design that can control regioselectivity through shape-selectivity or electronic effects.
Cross-Coupling Methodologies: Modern cross-coupling reactions, like Suzuki-Miyaura or Negishi couplings, present a powerful alternative to traditional methods. hilarispublisher.com These reactions would involve the coupling of a toluene-derived organometallic reagent with a 3-methylcyclohexyl halide or triflate. This approach offers precise control over the point of connection, avoiding the carbocation rearrangements often seen in Friedel-Crafts reactions. libretexts.org
C-H Activation/Functionalization: Direct C-H activation of toluene (B28343), followed by reaction with a 3-methylcyclohexyl precursor, represents a highly atom-economical approach. This frontier of synthetic chemistry could significantly shorten the synthetic route and reduce waste.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Advanced Catalysis | Higher yields, improved regioselectivity, catalyst recyclability. | Catalyst design and synthesis, optimization of reaction conditions. |
| Cross-Coupling Reactions | High functional group tolerance, precise regiocontrol, milder reaction conditions. | Synthesis of precursors, catalyst cost and sensitivity. |
| C-H Activation | High atom economy, reduced number of synthetic steps. | Selectivity between different C-H bonds, harsh reaction conditions. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, several mechanistic questions remain.
Future mechanistic studies should focus on:
Isomerization Pathways: During Friedel-Crafts alkylation, the formation of ortho- and para-isomers alongside the meta-product is common. core.ac.uk In-depth kinetic and computational studies are needed to elucidate the pathways of carbocation formation and potential hydride and methyl shifts that lead to these isomers. libretexts.org
Role of the Catalyst: The precise role of the Lewis acid catalyst in activating the alkylating agent and interacting with the aromatic ring requires further investigation. mt.com Spectroscopic studies, such as in-situ NMR, could provide valuable insights into the nature of the reactive intermediates.
Solvent Effects: The influence of the solvent on reaction rates and selectivity is often underestimated. Systematic studies on how different solvents stabilize intermediates and transition states could lead to significant improvements in reaction outcomes.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting reaction outcomes and understanding molecular properties, thereby guiding experimental work. rsc.org
Future computational research on this compound should include:
Predicting Regioselectivity: Using Density Functional Theory (DFT), the relative stabilities of the sigma-complex intermediates for ortho-, meta-, and para-substitution can be calculated. acs.orgdiva-portal.orgfigshare.comresearchgate.net This allows for the prediction of the major regioisomer under kinetically controlled conditions.
Modeling Reaction Pathways: Computational modeling can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This can help in understanding why certain synthetic routes are more efficient than others and can aid in the design of new catalysts.
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it may be possible to predict various physical and chemical properties of this compound and related compounds based on their molecular structure.
The table below outlines potential computational approaches and their expected outcomes.
| Computational Method | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Calculate the stability of reaction intermediates. | Prediction of the most likely regioisomer. acs.org |
| Transition State Theory | Map the energy profile of a reaction. | Understanding of reaction kinetics and catalyst effects. |
| QSPR Modeling | Correlate molecular structure with physical properties. | Prediction of properties like boiling point, viscosity, etc. |
Development of Innovative Analytical Protocols
The accurate analysis of this compound, especially in mixtures with its isomers, requires sophisticated analytical techniques. Future research should aim to develop more sensitive, efficient, and selective analytical protocols.
Areas for development include:
Advanced Chromatographic Separations: The development of novel stationary phases for gas chromatography (GC) or high-performance liquid chromatography (HPLC) could improve the separation of this compound from its structural isomers. researchgate.net
Hyphenated Techniques: The coupling of chromatography with mass spectrometry (GC-MS, LC-MS) provides a powerful tool for both separation and identification. researchgate.net Future work could explore the use of high-resolution mass spectrometry to aid in structural elucidation.
Chiral Separation: Given the presence of a stereocenter in the 3-methylcyclohexyl group, this compound exists as a pair of enantiomers. The development of chiral separation techniques, such as chiral chromatography or capillary electrophoresis, would be essential for studying the properties of the individual enantiomers. mdpi.com
Q & A
Q. What are the recommended methodologies for synthesizing 1-Methyl-3-(3-methylcyclohexyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cyclohexylation of toluene derivatives. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .
- Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading .
Q. How should researchers characterize the physical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H, ¹³C) for structural confirmation, focusing on cyclohexyl proton splitting patterns .
- Chromatography : GC-MS to verify purity and detect isomers .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested to EN 374 standards) and chemical-resistant lab coats .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Segregate halogenated waste for professional treatment, adhering to EPA guidelines .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for structural confirmation?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate cyclohexyl substituent orientation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal packing (e.g., CCDC deposition) .
Q. What experimental designs are suitable for studying adsorption dynamics of this compound on indoor surfaces?
- Methodological Answer :
- Surface Reactivity Studies : Use quartz crystal microbalance (QCM) to measure adsorption rates on materials like gypsum or PVC .
- Microspectroscopic Imaging : Combine AFM and ToF-SIMS to map surface interactions at nanoscale resolution .
- Environmental Chambers : Simulate indoor humidity/temperature conditions to assess long-term stability .
Q. How can researchers address data gaps in ecological toxicity assessments for this compound?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability and bioaccumulation using EPI Suite or TEST software .
- Microcosm Experiments : Test soil mobility and aquatic toxicity under controlled conditions (OECD 301/307 protocols) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to induce stereoselectivity .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
Methodological Frameworks
Q. How to design a robust experimental protocol for studying oxidative degradation pathways?
- Answer :
- Oxidant Screening : Test ozone, OH radicals, and UV/H₂O₂ systems in batch reactors .
- LC-HRMS Analysis : Identify degradation products via high-resolution mass spectrometry (e.g., Orbitrap) .
- Kinetic Modeling : Fit pseudo-first-order rate constants to predict environmental persistence .
Q. What advanced techniques validate the compound’s role in supramolecular assemblies?
- Answer :
- Host-Guest Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities with cyclodextrins .
- STM Imaging : Visualize self-assembly on graphite surfaces under ultra-high vacuum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
